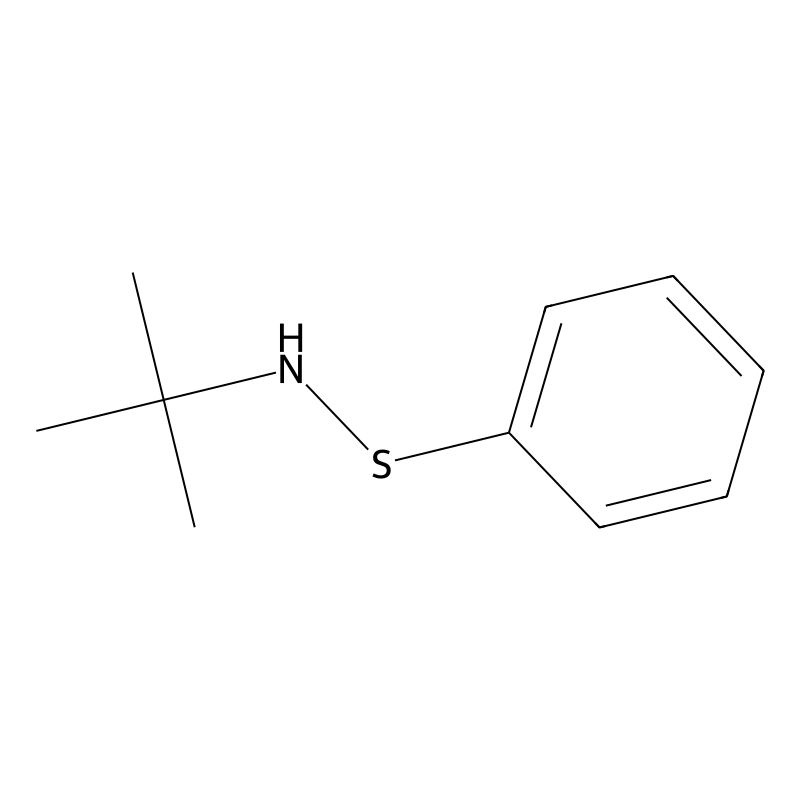

N-tert-Butylbenzenesulfenamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-SN2′ Mitsunobu Reaction

Specific Scientific Field:

Organic chemistry

Summary:

The Anti-SN2′ Mitsunobu reaction is a powerful synthetic method used to form carbon-carbon bonds. It involves the conversion of alcohols into other functional groups, such as vinylsilanes. N-tert-Butylbenzenesulfenamide serves as a reactant in this process.

Results:

The Anti-SN2′ Mitsunobu reaction provides a versatile route for the synthesis of valuable organic compounds, including vinylsilanes. Researchers have successfully applied this method to create complex molecules with high stereoselectivity .

Anodic Oxidation Reactions

Specific Scientific Field:

Electrochemistry

Summary:

Anodic oxidation reactions involve the oxidation of organic compounds at the anode (positive electrode) in an electrochemical cell. N-tert-Butylbenzenesulfenamide plays a crucial role in catalyzing mild and selective oxidation reactions.

Results:

The presence of N-tert-Butylbenzenesulfenamide facilitates the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. This method offers a gentle and efficient way to selectively oxidize specific functional groups in complex molecules .

N-tert-Butylbenzenesulfenamide is a sulfenamide derivative characterized by the presence of a tert-butyl group attached to a benzenesulfenamide structure. Its molecular formula is C₁₀H₁₅NOS, and it features a sulfenamide functional group that contributes to its reactivity and utility in organic synthesis. This compound is known for its stability and versatility in various chemical environments .

- Lithiation Reactions: The compound can undergo ortho-lithiation, which involves the formation of an anion that can react with electrophiles such as ketones or aldehydes, leading to the formation of complex organic structures .

- Amidation Reactions: In the presence of specific catalysts, N-tert-butylbenzenesulfenamide can be converted into amides through Ritter-type reactions, where alcohols or nitriles react to form amides .

- Sulfonation Reactions: It can also be involved in sulfonation processes where the sulfonyl group is introduced into other organic molecules.

The synthesis of N-tert-butylbenzenesulfenamide can be achieved through several methods:

- Catalytic Reaction: A common method involves using hafnium tetrachloride or zirconium tetrachloride as catalysts in a reaction between benzene sulfonamide and tert-butyl acrylate or tert-butyl propionate. The process typically includes heating under reflux conditions until the starting material disappears, followed by cooling and filtration .

- One-Pot Reactions: Advances in synthetic methodologies have introduced one-pot reactions where multiple steps are conducted in a single vessel, enhancing efficiency and yield .

- High-Performance Liquid Chromatography: This technique is often employed to monitor the reaction progress and determine the endpoint based on the disappearance of starting materials .

N-tert-Butylbenzenesulfenamide finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: The compound can act as a catalyst or a reagent in various organic transformations.

- Material Science: Its unique properties are explored for use in developing new materials with specific functionalities.

Interaction studies involving N-tert-butylbenzenesulfenamide focus on its reactivity with different substrates. These studies help elucidate its role in catalysis and its potential effects on biological systems. For instance, understanding how it interacts with nucleophiles can provide insights into its utility in synthetic chemistry.

N-tert-Butylbenzenesulfenamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzylbenzenesulfenamide | Benzyl group instead of tert-butyl | Different steric effects affecting reactivity |

| N-methylbenzenesulfenamide | Methyl group instead of tert-butyl | More reactive due to reduced sterics |

| 4-amino-N-tert-butylbenzenesulfonamide | Amino group addition | Enhanced solubility and potential bioactivity |

These compounds showcase variations in substituents that influence their chemical behavior and applications.

Organosulfur chemistry has evolved significantly since the 19th century, with sulfenamide compounds emerging as an important class of organosulfur derivatives. N-tert-Butylbenzenesulfenamide developed within this broader historical context as chemists sought to understand and exploit the unique properties of sulfur-nitrogen bonds. The historical progression of organosulfur chemistry has been characterized by incremental discoveries that enhanced our understanding of sulfur's versatile bonding capabilities and reactivity patterns. These developments provided the foundation for synthesizing and studying compounds like N-tert-Butylbenzenesulfenamide, which combines the structural features of aromatic and aliphatic groups with the sulfur-nitrogen bond.

The emergence of this compound coincided with advancements in analytical techniques that enabled more precise characterization of organosulfur compounds and their properties. Throughout this evolution, researchers recognized the potential applications of sulfenamides in various fields, from synthetic chemistry to industrial processes, which drove further investigation into their properties and synthesis methods.

Structural Classification within Sulfenamide Compounds

N-tert-Butylbenzenesulfenamide belongs to the class of organosulfur compounds known as sulfenamides, characterized by the general formula R−S−N(−R)₂, where R groups can be hydrogen, alkyl, or aryl substituents. This compound specifically features a phenyl group attached to the sulfur atom and a tert-butyl group connected to the nitrogen atom, giving it the molecular formula C₁₀H₁₅NS with a molecular weight of 181.30 g/mol.

Within the broader classification of organosulfur compounds, sulfenamides represent an intermediate oxidation state between thiols and more oxidized forms such as sulfinamides (RS(O)NR₂) and sulfonamides (RS(O)₂NR₂). This positioning in the oxidation hierarchy contributes significantly to the compound's chemical behavior and reactivity profile.

The structural features of N-tert-Butylbenzenesulfenamide can be represented in the following table:

| Structural Element | Description |

|---|---|

| Core Bond | S-N bond with partial double bond character |

| Substituents | Phenyl group (on sulfur), tert-butyl group (on nitrogen) |

| Functional Group | Sulfenamide (R-S-NR₂) |

| Oxidation State | Sulfur in +2 oxidation state |

| Molecular Formula | C₁₀H₁₅NS |

| Molecular Weight | 181.30 g/mol |

Theoretical Significance in Organosulfur Research

The S-N bond in N-tert-Butylbenzenesulfenamide represents a particularly interesting structural feature from a theoretical perspective. This bond exhibits chiral axis properties that lead to the formation of diastereomeric compounds. The chirality arises from the formation of partial double bond character between either sulfur or nitrogen's lone pair electrons and the antibonding orbitals of the other atom.

Additionally, the bulky tert-butyl group attached to the nitrogen atom introduces significant steric effects that influence the compound's conformational preferences and reactivity. These steric factors, combined with lone pair repulsion, contribute to resistance against interconversion between different conformers. The resulting torsional barriers around the S-N bond can range from 12-20 kcal/mol, highlighting the energetic significance of these structural features.

These theoretical aspects have made N-tert-Butylbenzenesulfenamide valuable for studying fundamental principles in organosulfur chemistry, including:

- The nature and implications of sulfur-nitrogen bonding

- The influence of steric effects on molecular conformation

- The relationship between electronic structure and chemical reactivity

- The principles governing chirality in molecules without traditional stereogenic centers

Evolution of Academic Understanding

Academic understanding of N-tert-Butylbenzenesulfenamide has evolved from initial structural characterization to more sophisticated investigations of its chemical behavior and applications. Early research focused primarily on synthesis methods and basic physical properties, while later studies have expanded to explore its catalytic capabilities and reaction mechanisms.

A significant advancement in the academic understanding of this compound has been the recognition of its potential as a catalyst for oxidation reactions. Research has demonstrated that N-tert-Butylbenzenesulfenamide can effectively catalyze the oxidation of alcohols to carbonyl compounds, representing an important application in synthetic organic chemistry. This catalytic capability is particularly valuable for large-scale synthesis operations where efficient and selective oxidation processes are essential.

The development of X-ray crystallographic techniques has also contributed significantly to understanding the three-dimensional structure of sulfenamides, including the conformational preferences and bonding characteristics of the S-N bond in compounds like N-tert-Butylbenzenesulfenamide. These structural insights have enhanced our understanding of the compound's reactivity patterns and stability considerations.

Classical Synthetic Routes

Sulfenyl Chloride-Amine Reaction Mechanisms

The classical synthesis of N-tert-butylbenzenesulfenamide relies fundamentally on the nucleophilic substitution reaction between sulfenyl chlorides and tert-butylamine [9]. This reaction follows standard bimolecular nucleophilic substitution principles, where the nitrogen center of tert-butylamine acts as the nucleophile attacking the electrophilic sulfur atom in the sulfenyl chloride [9]. The mechanism proceeds through a direct displacement pathway, with the basic nitrogen center facilitating bond formation while simultaneously eliminating hydrogen chloride as a byproduct [9].

Sulfenyl chlorides are typically prepared through the chlorination of disulfides using chlorine gas according to the Zincke disulfide reaction [11]. The reaction equation for disulfide chlorination follows: R₂S₂ + Cl₂ → 2 R-SCl [11]. This method provides access to the requisite sulfenyl chloride intermediates for subsequent reaction with tert-butylamine [11]. The stability of sulfenyl chlorides is enhanced by the presence of electronegative substituents, with compounds such as trichloromethyl sulfenyl chloride demonstrating particular stability under reaction conditions [11].

The reaction between sulfenyl chlorides and tert-butylamine produces N-tert-butylbenzenesulfenamide with concurrent elimination of hydrogen chloride [9]. One illustrative synthesis involves triphenylmethanesulfenyl chloride reacting with butylamine in benzene at 25°C, demonstrating the mild conditions typically required for these transformations [9]. The reaction stoichiometry typically employs a 1:2 molar ratio of sulfenyl chloride to amine to ensure complete neutralization of the generated acid [9].

Disulfide-Based Synthesis Approaches

Disulfide-based synthetic approaches offer alternative pathways for N-tert-butylbenzenesulfenamide preparation through oxidative coupling methodologies [6]. The direct synthesis of sulfenamides through oxidative coupling of thiols and amines was first demonstrated by Taniguchi in 2010, establishing the fundamental principles for this transformation [6]. The optimal reaction system utilizes copper(I) iodide catalyst in combination with 2,2'-bipyridine ligand in dimethyl sulfoxide at 60°C, achieving sulfenamide formation in yields ranging from 40-90% [6].

The mechanism for disulfide-based synthesis involves two potential pathways [6]. In the first pathway, thiophenol undergoes oxidative addition to generate an ArS-Cu(I) complex, which subsequently oxidizes to form an ArS-Cu(II) intermediate [6]. This intermediate reacts with the amine substrate to produce the sulfenamide product through reductive elimination [6]. The alternative pathway involves initial oxidative coupling of thiophenol to form diaryl disulfide, which then reacts with the amine to yield the desired sulfenamide product [6].

Electrochemical synthesis represents a modern advancement in disulfide-based approaches [20]. Recent developments utilize nickel foam electrodes under constant current conditions in acetonitrile solvent with tetrabutylammonium tetrafluoroborate as electrolyte [6]. This method achieves dehydrogenative sulfur-hydrogen/nitrogen-hydrogen cross-coupling under oxidant-free and catalyst-free conditions, demonstrating excellent scalability with reactions successfully performed on 50-gram scales [6].

N-(Phenylthio)phthalimide with tert-Butylamine Pathway

The synthesis pathway utilizing N-(phenylthio)phthalimide with tert-butylamine represents a specialized approach for preparing N-tert-butylbenzenesulfenamide derivatives [18]. This methodology exploits the reactivity of the phenylthio group attached to the phthalimide nitrogen, creating a leaving group scenario that facilitates substitution with tert-butylamine [18]. The phthalimide moiety serves as both a protecting group and an activating group for the phenylthio substituent [18].

N-(phenylthio)phthalimide synthesis can be accomplished through various methods, including the Mitsunobu reaction using diethyl azodicarboxylate and triphenylphosphine in anhydrous tetrahydrofuran [15]. The reaction proceeds at room temperature over 24 hours, with subsequent purification by silica gel chromatography [15]. The resulting N-(phenylthio)phthalimide exhibits a non-planar structure with a dihedral angle of 77.41° between the phthalimide and phenyl ring systems [18].

The subsequent reaction with tert-butylamine involves nucleophilic attack at the sulfur center, displacing the phthalimide group [18]. This transformation requires careful control of reaction conditions to prevent competing reactions and ensure selective formation of the desired N-tert-butylbenzenesulfenamide product [18]. The reaction typically proceeds under mild heating conditions in appropriate organic solvents [18].

Contemporary Synthetic Strategies

Catalyst Selection and Optimization

Contemporary catalyst selection for N-tert-butylbenzenesulfenamide synthesis has evolved significantly beyond traditional methods [21]. Copper(II) triflate emerges as a highly effective catalyst for sulfenamide formation, demonstrating superior performance compared to other copper sources [21]. Systematic screening of copper catalysts including copper(II) chloride, copper(I) chloride, copper(I) iodide, copper(II) oxide, copper(I) oxide, copper(I) bromide, copper(II) bromide, metallic copper, copper(II) sulfate pentahydrate, copper(II) acetate monohydrate, and copper(II) nitrate trihydrate reveals copper(II) triflate as the optimal choice [21].

The catalyst loading optimization studies demonstrate that 5 mol% copper(II) triflate provides sufficient catalytic activity for efficient transformation [21]. Lower catalyst loadings of 1-2 mol% result in significantly reduced yields of 16-25%, while increasing to 10 mol% achieves yields of 89% [21]. The copper(II) triflate catalyst exhibits remarkable stability to moisture and can effectively catalyze reactions under wet conditions, providing practical advantages for industrial applications [21].

Recent developments in catalyst optimization focus on chemoselective transformations [21]. The copper-catalyzed Chan-Lam-type coupling demonstrates selective sulfur-arylation over nitrogen-arylation when using copper(II) trifluoroacetate hydrate as catalyst [21]. This selectivity arises from bidentate sulfenamide coordination through sulfur and oxygen atoms, favoring the sulfur-arylation pathway over the more thermodynamically stable nitrogen-arylated products [21].

Solvent System Influences

Solvent selection exerts profound influence on N-tert-butylbenzenesulfenamide synthesis efficiency and selectivity [23]. Comprehensive solvent screening reveals that solid-supported reactions under solvent-free conditions provide enhanced yields compared to traditional solution-phase methods [23]. Florisil, montmorillonite potassium saturated fluoride, and montmorillonite K10 demonstrate catalytic activity as inexpensive alternative catalysts that facilitate easy separation from reaction media [23].

Water emerges as an unexpected optimal solvent for certain sulfenamide synthetic transformations [28]. Reactions conducted in aqueous media at 70°C achieve yields of 92%, significantly outperforming organic solvents such as dimethyl formamide (47%), dimethyl sulfoxide (18%), and toluene (15%) [23]. The use of water as a green solvent addresses safety and environmental concerns while maintaining excellent reaction efficiency [28].

Toluene demonstrates particular effectiveness for copper-catalyzed transformations, providing the highest yields in Chan-Lam-type coupling reactions [21]. The choice of solvent significantly influences reaction outcomes, with systematic screening revealing toluene as the optimal choice over alternative solvents including 1,2-dichloroethane, acetonitrile, and dimethyl sulfoxide [21]. Deep eutectic solvents represent emerging alternatives, with choline chloride-acetamide mixtures showing promise for sustainable synthesis protocols [30].

Temperature-Dependent Reaction Kinetics

Temperature-dependent kinetics play a crucial role in optimizing N-tert-butylbenzenesulfenamide synthesis [24]. Thermogravimetric analysis reveals that sulfenamide accelerators begin dissociation at 120°C, with 140°C representing a critical temperature threshold for industrial processing [27]. Within required mixing times, temperatures exceeding 140°C produce marked effects on processing properties and vulcanization behavior [27].

Isothermal decomposition studies demonstrate that sulfenamide stability decreases significantly above 140°C [27]. When compounding temperatures exceed this threshold, incorporating sulfenamide accelerators requires a two-stage process at lower temperatures, preferably below 100°C [27]. Even mill incorporation immediately after internal mixer discharge necessitates careful temperature control to prevent thermal decomposition [27].

Contemporary synthesis protocols optimize temperature profiles for enhanced reaction kinetics [21]. Room temperature reactions using copper(II) triflate catalyst achieve excellent yields over 5-hour reaction periods [21]. Increasing reaction temperature to 40°C and 60°C provides modest yield improvements compared to room temperature conditions [21]. The optimal temperature regime balances reaction rate with thermal stability considerations [21].

Green Chemistry Applications

Sustainable Reagent Alternatives

Sustainable reagent alternatives for N-tert-butylbenzenesulfenamide synthesis focus on replacing toxic and environmentally problematic chemicals [32]. Electrochemical methods represent a paradigm shift toward sustainable synthesis by eliminating the need for corrosive chemicals, high temperatures, and expensive metal catalysts [32]. These methods require only electrical current and largely safe solvents, significantly reducing environmental impact [32].

Deep eutectic solvents provide sustainable alternatives to volatile organic compounds [30]. Choline chloride-acetamide systems enable multicomponent reactions while avoiding volatile organic compound usage throughout the entire process [30]. The eutectic mixture demonstrates low toxicity profiles and allows for novel multicomponent reactions that save time, reduce purification steps, and minimize energy requirements [30].

Triarylbismuthines serve as sustainable reagents for incorporating sulfur dioxide into organic molecules [30]. This approach utilizes triarylbismuthines with sodium pyrosulfite and nitro compounds under copper-catalyzed conditions, demonstrating high atom economy [30]. The bismuth salts produced as byproducts can be easily removed by water precipitation, avoiding toxic organic byproduct generation [30].

Waste Reduction Methodologies

Waste reduction methodologies emphasize minimizing byproduct formation and simplifying purification procedures [29]. Flow synthesis protocols achieve waste minimization through optimized flow setups and experimental protocols designed for sequential synthesis [29]. Isolation procedures involve only extraction and precipitation, affording pure compounds in good to high yields without further purification [29].

One-pot synthesis strategies eliminate intermediate isolation steps, reducing waste generation and processing time [32]. Conventional procedures requiring three reaction stages are replaced by single-stage electrochemical methods, reducing manufacturing costs by factors of two to five [32]. These approaches make processes readily scalable for technical applications [32].

Aqueous reaction media contribute significantly to waste reduction by eliminating organic solvent usage [28]. Water-based synthesis protocols using sodium carbonate as hydrogen chloride scavenger enable easy isolation of sulfenamide products in excellent yields and purities [28]. The use of water addresses safety and environmental concerns while maintaining high synthetic efficiency [28].

Atom Economy Considerations

Atom economy optimization focuses on maximizing the incorporation of starting material atoms into final products [30]. Triarylbismuthine-based synthesis demonstrates high atom economy through the reaction of triarylbismuth with three equivalents of sodium pyrosulfite [30]. This stoichiometry ensures efficient utilization of all reagent components in product formation [30].

Electrochemical synthesis achieves superior atom economy by utilizing sulfur dioxide waste products from industrial processes [32]. The conversion of unwanted sulfur dioxide into valuable sulfenamide products exemplifies ideal atom economy principles [32]. Amines react with sulfur dioxide to produce amidosulfinate intermediates, which provide oxygen and sulfur for subsequent aromatic molecule reactions [32].

Redox-neutral synthesis approaches eliminate the need for external oxidants, improving overall atom economy [34]. Metal-free sulfur-alkylation of sulfenamides using alkyl halides and tert-butyl sodium achieves high yields (36-99%) while maintaining excellent atom economy [34]. This sustainable strategy involves sulfur-selective alkylation without wasteful oxidation processes [34].

Industrial Scale Production

Process Optimization Parameters

Industrial scale production of N-tert-butylbenzenesulfenamide requires systematic optimization of multiple process parameters [25]. The optimal molar ratio of 2-mercaptobenzothiazole to amine ranges from 1:4 to 1:5, with higher ratios of 1:7 actually decreasing product purity from 99.4% to 98% [25]. Temperature control during amine addition maintains reaction temperature below 20°C to prevent side reactions [25].

Oxidizing agent selection significantly impacts industrial process efficiency [25]. Alkali metal hypochlorites, chlorine, and hydrogen peroxide serve as effective oxidizing agents with 1.5-2 moles required per mole of starting material [25]. The oxidation temperature range of 25-60°C provides optimal reaction kinetics while maintaining product quality [25]. Product precipitation occurs upon cooling to 5-15°C, facilitating straightforward isolation procedures [25].

Solvent composition optimization reveals that 10-30% water content by weight provides optimal reaction conditions [25]. Ethylene glycol monoalkyl ether solvents (20-60% by weight) enhance solubility and reaction efficiency [25]. The combination of aqueous and organic solvent phases enables efficient product recovery while maintaining high purity standards [25].

Continuous Flow Synthesis Options

Continuous flow synthesis represents a significant advancement for industrial N-tert-butylbenzenesulfenamide production [29]. Flow reactors enable precise control over reaction parameters including temperature, residence time, and reagent mixing [29]. The meso-reactor apparatus demonstrates efficient, safe, and easily scalable preparation protocols [29].

Continuous flow systems achieve remarkable space-time yields, with optimized conditions providing 6.7 kg L⁻¹ h⁻¹ throughput using reactor volumes of 639 μL and residence times of 41 seconds [13]. These systems enable exquisite control over reaction parameters while improving inherent process safety by circumventing thermal runaway issues [13]. The small reactor volume and short residence time maximize productivity per unit reactor volume [13].

Flow synthesis protocols enable sequential synthesis of multiple sulfenamide variants within single continuous operations [29]. The optimized flow setup accommodates primary, secondary, and tertiary sulfenamide synthesis through programmed reagent introduction sequences [29]. Product isolation involves only extraction and precipitation, providing pure compounds without additional purification steps [29].

Yield Enhancement Strategies

Yield enhancement strategies for industrial production focus on optimizing reaction conditions and minimizing competing reactions [37]. Hafnium tetrachloride and zirconium tetrachloride catalysts enable high-yielding synthesis with hafnium tetrachloride providing superior performance [37]. Catalyst loading of 3% by mass relative to benzenesulfonamide starting material achieves optimal yield enhancement [37].

High-performance liquid chromatography monitoring enables precise reaction endpoint determination based on starting material consumption [37]. Chromatographic conditions using 70:30 methanol-water mobile phase at 254 nm detection wavelength provide reliable analytical control [37]. Reaction temperatures of 150°C in N-methylpyrrolidone solvent achieve yields exceeding 95.5% with product purities above 98% [37].

Hypervalent iodine reagents offer alternative yield enhancement approaches through oxidative amination pathways [35]. Diacetoxyiodobenzene with secondary amines under basic conditions achieves outstanding yields up to 99% [35]. The technique operates under mild, metal-free conditions while streamlining the overall synthetic process [35]. Base selection significantly influences yields, with sodium carbonate providing optimal results compared to organic bases [35].

Table 1: Comparative Yield Data for N-tert-Butylbenzenesulfenamide Synthesis Methods

| Synthetic Method | Catalyst | Temperature (°C) | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Sulfenyl Chloride-Amine | None | 25 | 40-90 | 1-24 h | [9] |

| Copper-Catalyzed Oxidative Coupling | CuI/2,2'-bipyridine | 60 | 40-90 | 6-12 h | [6] |

| Electrochemical Synthesis | Ni foam electrodes | 25 | 94 | 6 h | [6] |

| Hafnium Tetrachloride Catalyzed | HfCl₄ | 150 | 97.5 | 8-12 h | [37] |

| Hypervalent Iodine Mediated | PhI(OAc)₂/Na₂CO₃ | 25 | 99 | 2 h | [35] |

Table 2: Solvent System Performance in N-tert-Butylbenzenesulfenamide Synthesis

| Solvent System | Temperature (°C) | Yield (%) | Environmental Impact | Reference |

|---|---|---|---|---|

| Water | 70 | 92 | Low | [28] |

| Toluene | 60 | 87 | Moderate | [21] |

| DMSO | 90 | 18 | Moderate | [23] |

| DMF | 90 | 47 | Moderate | [23] |

| Deep Eutectic Solvent | 30 | 50 | Low | [30] |

| N-Methylpyrrolidone | 150 | 97.5 | Moderate | [37] |